Cas no 944401-57-4 (5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine)

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine structure
944401-57-4 structure
Nombre del producto:5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Número CAS:944401-57-4
MF:C12H16BF3N2O2
Megavatios:288.073853492737
MDL:MFCD12923420
CID:834825
PubChem ID:57416499

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Propiedades químicas y físicas

Nombre e identificación

    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-Pyridinamine
    • 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ami
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridinamine (ACI)
    • [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridyl]amine
    • 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
    • MFCD12923420
    • 5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-trifluoroMethylpyridin-2-amine
    • 944401-57-4
    • C12H16BF3N2O2
    • BS-17911
    • BCP18558
    • RB2102
    • 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • CS-M0295
    • AKOS015998590
    • FT-0686181
    • 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridm-2-amine
    • SCHEMBL855843
    • DTXSID30726165
    • SB82299
    • A859425
    • (6-AMINO-4-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • A1-22024
    • MDL: MFCD12923420
    • Renchi: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(17)5-7(8)12(14,15)16/h5-6H,1-4H3,(H2,17,18)
    • Clave inchi: AHNBKJSRXQDYEO-UHFFFAOYSA-N
    • Sonrisas: FC(C1C=C(N)N=CC=1B1OC(C)(C)C(C)(C)O1)(F)F

Atributos calculados

  • Calidad precisa: 288.12600
  • Masa isotópica única: 288.1256924g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 2
  • Complejidad: 360
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 57.4Ų

Propiedades experimentales

  • Denso: 1.23
  • Coeficiente de distribución del agua: Slightly soluble in water.
  • PSA: 57.37000
  • Logp: 2.56300

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H39
  • Declaración de advertencia: P280,P264,P305+P351+P338,P337+P313
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A701998-250mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 97%
250mg
$70.0 2025-02-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A128909-50mg
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 ≥95.0%
50mg
¥229.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ST033-50mg
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 97%
50mg
409.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ST033-250mg
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 97%
250mg
1635CNY 2021-05-08
Matrix Scientific
071071-500mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine, 97%
944401-57-4 97%
500mg
$440.00 2023-09-08
abcr
AB332470-1 g
2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%; .
944401-57-4 95%
1g
€581.00 2023-04-26
Fluorochem
212880-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 95%
1g
£434.00 2022-03-01
Alichem
A029186184-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 97%
1g
$386.88 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A128909-250mg
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 ≥95.0%
250mg
¥699.90 2023-09-04
1PlusChem
1P003MLL-100mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 97%
100mg
$33.00 2025-02-20

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  24 h, rt → 115 °C
Referencia
Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
Referencia
Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  8 h, 115 °C; 115 °C → rt
Referencia
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C; 115 °C → rt
Referencia
Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N,N-Dimethylaniline ;  5 h, 120 °C
Referencia
Preparation of triazine compounds as antitumor agent
, China, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C; 115 °C → rt
Referencia
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  24 h, rt → 115 °C
Referencia
Preparation of pyrimidine compounds as PI3K inhibitors
, China, , ,

Métodos de producción 8

Condiciones de reacción
Referencia
Method of inhibiting hamartoma tumor cells
, United States, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 115 °C
Referencia
Preparation of heterocyclic compounds as biogenic amine transport modulators
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation
, United Kingdom, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
Referencia
Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer
Burger, Matthew T.; Pecchi, Sabina; Wagman, Allan; Ni, Zhi-Jie; Knapp, Mark; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Métodos de producción 12

Condiciones de reacción
Referencia
High selectivity substituted pyrimidine PI3K inhibitor
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
Referencia
Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
Referencia
Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referencia
Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
Referencia
Pi 3-kinase inhibitors and methods of their use
, United States, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
Referencia
Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents
, World Intellectual Property Organization, , ,

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Raw materials

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:944401-57-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
sfd20650
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:944401-57-4)5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
A859425
Pureza:99%
Cantidad:1g
Precio ($):260.0